Comparative Nitric Oxide Release Capacity: N-Hydroxyguanidine vs. Nω-Hydroxy-L-arginine (NOHA)
While Nω-hydroxy-L-arginine (NOHA) represents the natural endogenous substrate for NOS with optimal catalytic efficiency, unsubstituted N-hydroxyguanidine—the core pharmacophore of (N-hydroxycarbamimidoyl)-acetic acid—remains a competent NOS substrate with substantial NO-generating capacity. The parent N-hydroxyguanidine exhibits a Km of 500 µM for recombinant inducible NOS (NOS II), compared to NOHA's Km of 15 µM [1]. Critically, the maximal velocity (Vm) for N-hydroxyguanidine (390 ± 50 nmol NO min⁻¹ mg protein⁻¹, corresponding to approximately 100 turnovers min⁻¹) is only 4-fold lower than that observed with NOHA under identical assay conditions [1]. This demonstrates that while N-hydroxyguanidine binds with lower affinity, its catalytic turnover remains robust, establishing the N-hydroxyguanidine scaffold as a viable synthetic alternative to the more structurally complex and costly NOHA.
Vm 4-fold lower than NOHA
| Evidence Dimension | NOS II substrate kinetics for NO generation |
|---|---|
| Target Compound Data | Km = 500 µM; Vm = 390 ± 50 nmol NO min⁻¹ mg protein⁻¹ |
| Comparator Or Baseline | Nω-hydroxy-L-arginine (NOHA): Km = 15 µM; Vm = approximately 1,560 nmol NO min⁻¹ mg protein⁻¹ (estimated 4-fold higher) |
| Quantified Difference | Km: 33-fold higher; Vm: 4-fold lower |
| Conditions | Recombinant inducible nitric oxide synthase (NOS II) in vitro enzymatic assay |
Why This Matters
For procurement decisions in NO research, (N-hydroxycarbamimidoyl)-acetic acid provides an accessible N-hydroxyguanidine scaffold that retains substantial catalytic competence (100 turnovers min⁻¹) while offering a simplified, lower-cost alternative to the structurally complex endogenous substrate NOHA.
- [1] Renodon-Cornière, A., et al. (2002). N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship. Journal of Medicinal Chemistry, 45(4), 944-954. View Source
